molecular formula C9H14ClN3O B1391387 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride CAS No. 1208947-75-4

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride

Cat. No. B1391387
M. Wt: 215.68 g/mol
InChI Key: INVKEIOUOOUWEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride is 1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Copper Complexation and Anti-Inflammatory Activity

  • Copper Complexation : The compound 3-amino-N-(pyridin-2-ylmethyl)propanamide was designed as a potential chelator of copper, showing the ability to promote the dermal absorption of Cu(II), which is significant for anti-inflammatory treatments in conditions like rheumatoid arthritis (Jackson et al., 2016).

Topical Inflammation Inhibition

  • Inflammation Inhibition : N-pyridinyl(methyl)indolylpropanamides, a class including variants of the compound , have been identified as effective topical inflammation inhibitors, demonstrating activity levels comparable to dexamethasone and higher than ibuprofen (Dassonville et al., 2004; Dassonville et al., 2008).

Coordination Chemistry and Structural Studies

  • Coordination Polymers : The compound has been used to create silver(I) coordination polymers, showcasing its utility in the construction of helical structures in inorganic chemistry (Zhang et al., 2013).
  • Coordination with Peroxovanadium(V) Complexes : It also shows interaction with peroxovanadium(V) complexes, relevant for studying the substitution effects and coordination chemistry (Xia et al., 2017).

Synthetic Chemistry and Compound Formation

  • Schiff Base Formation and Anticonvulsant Potential : The compound is involved in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which have shown promise as anticonvulsant agents (Pandey & Srivastava, 2011).
  • Synthesis of Fluorescent Pyridines : Its derivatives have been synthesized for the investigation of their fluorescence properties, which can be crucial for various analytical applications (Girgis et al., 2004).

Pharmaceutical Applications

  • Antiallergic Activity : N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, similar in structure, have shown potential as antiallergic agents, demonstrating significant efficacy in vivo (Courant et al., 1993).

Safety And Hazards

While specific safety and hazard information for 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride is not provided, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;/h1-2,5-6H,3-4,7,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKEIOUOOUWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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